3-Decen-1-ol, (Z)-
Overview
Description
The compound "3-Decen-1-ol, (Z)-" is a geometric isomer of decenol, which is an unsaturated alcohol with a double bond in the Z-configuration. While the provided papers do not directly discuss "3-Decen-1-ol, (Z)-", they do provide insights into similar compounds and their properties, which can be used to infer some aspects of "3-Decen-1-ol, (Z)-".
Synthesis Analysis
The synthesis of related organotin compounds with similar structures to "3-Decen-1-ol, (Z)-" has been reported. For instance, (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol and its derivatives were synthesized through reactions involving organotin reagents . Similarly, (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols were synthesized by the additive reaction of 3-phenyl-1-butyn-3-ol with triaryl tin hydrides . These methods suggest that the synthesis of "3-Decen-1-ol, (Z)-" could potentially involve similar strategies, such as the addition of organometallic reagents to alkyne precursors.
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the solid-state structures of organotin compounds related to "3-Decen-1-ol, (Z)-". These studies reveal that the tin atom often exhibits a distorted tetrahedral or trigonal bipyramidal geometry due to intramolecular interactions with hydroxyl oxygen atoms . This information can be extrapolated to suggest that "3-Decen-1-ol, (Z)-" may also exhibit interesting geometric configurations due to the presence of the hydroxyl group and the double bond.
Chemical Reactions Analysis
The reactivity of organotin compounds similar to "3-Decen-1-ol, (Z)-" has been studied, showing that intramolecular coordination to the tin atom can facilitate certain reactions, such as bromination, where a phenyl group is more easily cleaved than the vinyl substituent . This indicates that "3-Decen-1-ol, (Z)-" could also participate in reactions where the presence of the hydroxyl group and the double bond influence its chemical behavior.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "3-Decen-1-ol, (Z)-", they do provide data on similar compounds. For example, the organotin compounds studied exhibit specific crystal structures and intramolecular interactions that could affect their boiling points, solubility, and reactivity . Additionally, the study of hydroxyaldehyde products from hydroxyl radical reactions of Z-3-hexen-1-ol suggests that "3-Decen-1-ol, (Z)-" could also form hydroxyaldehyde products under similar conditions . Furthermore, (Z)-5-decen-l-ol acetate, a related compound, has been identified as a sex pheromone component in insects, indicating that "3-Decen-1-ol, (Z)-" might also have biological activity or function as a pheromone .
Scientific Research Applications
Mosquito Attraction and Control
Studies have shown that 3-Decen-1-ol, (Z)-, an alkenol analog, has significant applications in mosquito control. Cilek et al. (2011) synthesized various alkenol analogs, including (Z)-3-Decen-1-ol, and evaluated their effectiveness in attracting mosquitoes. They found that (Z)-3-Decen-1-ol, in combination with carbon dioxide, could significantly increase the attraction of Aedes albopictus mosquitoes in trap catches. This indicates potential for use in mosquito control strategies (Cilek et al., 2011). A follow-up study by the same team in 2012 further confirmed the effectiveness of (Z)-3-Decen-1-ol in increasing mosquito trap catches, suggesting its potential as an attractant in vector control programs (Cilek et al., 2012).
Plant-Plant Signaling
Research by Ruther and Kleier (2005) in the Journal of Chemical Ecology explored the role of leaf alcohol (Z)-3-hexen-1-ol in plant-plant signaling. This compound, similar in structure to 3-Decen-1-ol, (Z)-, was shown to induce the emission of volatile blends in maize plants, which attract natural enemies of herbivores. This suggests that compounds like 3-Decen-1-ol, (Z)-, may play a role in indirect plant defense through signaling (Ruther & Kleier, 2005).
Pheromone Production in Insects
Cooperband et al. (2012) identified (Z)-3-Decen-1-ol as a pheromone in the European woodwasp, Sirex noctilio. This compound attracted both male and female wasps, indicating its role in mating and communication among these insects. Such findings can be crucial for understanding insect behavior and developing pest control methods (Cooperband et al., 2012).
Plant Defense Mechanisms
Kishimoto et al. (2007) studied the effects of 1-Octen-3-ol, a compound structurally similar to 3-Decen-1-ol, (Z)-, on Arabidopsis thaliana. They found that this compound induced defense genes in the plant, enhancing its resistance against pathogens. This suggests that compounds like 3-Decen-1-ol, (Z)-, may have applications in enhancing plant defenses (Kishimoto et al., 2007).
Safety And Hazards
In case of exposure to 3-Decen-1-ol, (Z)-, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
(Z)-dec-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIJDFJGPCJFKE-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884463 | |
Record name | 3-Decen-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decen-1-ol, (Z)- | |
CAS RN |
10340-22-4 | |
Record name | (Z)-3-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10340-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Decen-1-ol, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Decen-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-3-decenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DECEN-1-OL, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00BN8C8CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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